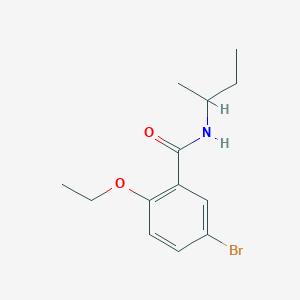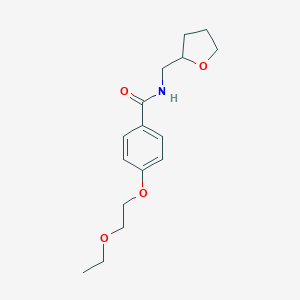![molecular formula C19H21N3O2 B268670 N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide, commonly known as AZD4547, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AZD4547 is a selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.
Mechanism of Action
AZD4547 exerts its inhibitory effect by binding to the ATP-binding site of N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. AZD4547 has been shown to selectively target N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide1-3 isoforms, which are frequently overexpressed or mutated in cancer cells.
Biochemical and Physiological Effects:
AZD4547 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, AZD4547 has been reported to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, AZD4547 also has some off-target effects, such as inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
AZD4547 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway in cancer cells. However, AZD4547 also has some limitations, such as its low solubility and poor pharmacokinetic properties, which may affect its efficacy and bioavailability in vivo. In addition, the off-target effects of AZD4547 may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the development and application of AZD4547. One direction is to optimize the pharmacokinetic properties of AZD4547, such as its solubility, stability, and bioavailability, to improve its clinical efficacy and reduce its toxicity. Another direction is to explore the combination therapy of AZD4547 with other anti-cancer agents, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to AZD4547 may help to personalize cancer treatment and improve patient outcomes.
Synthesis Methods
AZD4547 can be synthesized through a multistep process involving the reaction of 3-aminophenylboronic acid with 1-bromoazepane, followed by the reaction with 3-chloronicotinoyl chloride. The resulting intermediate is then treated with ammonia and palladium on carbon to yield the final product, AZD4547.
Scientific Research Applications
AZD4547 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, gastric, and prostate cancer. N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway is known to be dysregulated in many types of cancer, and AZD4547 has shown promising results in inhibiting tumor growth and inducing cell death in preclinical studies. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD4547 in cancer patients.
properties
Product Name |
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-18(16-8-6-10-20-14-16)21-17-9-5-7-15(13-17)19(24)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) |
InChI Key |
WUQAZMGLJZTCMD-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)

![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)